![molecular formula C14H15BrN2S B1383978 2-([1,1'-联苯]-3-基甲基)异硫脲溴化物 CAS No. 1786429-62-6](/img/structure/B1383978.png)

2-([1,1'-联苯]-3-基甲基)异硫脲溴化物

描述

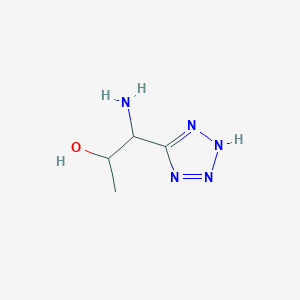

2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide, also known as BIMT, is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research and industry. It is a type of isothiouronium, a functional group with the formula [RSC(NH2)2]+ (R = alkyl, aryl) .

Synthesis Analysis

A method to prepare multifunctional hydrogels by introducing isothiouronium groups into poly(ethylene glycol) diacrylate (PEGDA) hydrogels has been reported . The amphiphilic monomer 2-(11-(acryloyloxy)-undecyl)isothiouronium bromide (AUITB), containing an isothiouronium group, was synthesized and copolymerized with PEGDA .Molecular Structure Analysis

The molecular weight of 2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide is 323.25 g/mol. The molecular structure of isothiouronium compounds resembles guanidinium cations, with a planar CN2S core and short C–N bonds .Chemical Reactions Analysis

Isothiouronium groups can enhance adsorptivity or allow coupling of other functional groups through mild reactions after transformation to thiol groups . The isothiouronium groups can be reduced to thiols and subsequently used for the immobilization of functional enzymes on hydrogels .科学研究应用

动力学研究和中间体形成

已经研究了某些异硫脲溴化物的重排,证明了各种动力学可检测中间体的形成。例如,Váňa、Sedlák 和 Hanusek(2010 年)的研究探讨了 S-(2-氧代四氢呋喃-3-基)-N-(4-甲氧基苯基)异硫脲溴化物的动力学。他们观察到在不同的 pH 条件下形成了 T(+/-)、T(0) 和 T(-) 等中间体,提供了对反应机理和中间体稳定性的见解(Váňa、Sedlák 和 Hanusek,2010 年)。

在合成和分子对接中的应用

基于联苯的化合物已被合成用于潜在的药物应用。Kwong 等人(2017 年)合成了一系列联苯酯衍生物作为酪氨酸酶抑制剂,表现出显着的抗酪氨酸酶活性。这些发现突出了联苯基化合在药物化学和药物设计中的应用(Kwong 等人,2017 年)。

环境应用

已经研究了异硫脲盐在环境中的用途,例如从核废料和地下水中去除铀 (VI) 离子。Gładysz-Płaska 等人(2018 年)研究了 U(VI) 离子在用各种异硫脲盐改性的埃洛石上的吸附,发现一些改性显着增强了吸附能力(Gładysz-Płaska 等人,2018 年)。

抗肿瘤活性

异硫脲盐因其潜在的抗肿瘤活性而被探索。Ferreira 等人(2017 年)合成了一系列异硫脲盐,并在白血病细胞上进行了测试,发现一些化合物对非肿瘤细胞表现出高抗肿瘤活性,毒性低(Ferreira 等人,2017 年)。

作用机制

Target of Action

The primary targets of 2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide are polymer networks in hydrogels . The compound, also known as (3-phenylphenyl)methyl carbamimidothioate hydrobromide, is used to introduce isothiouronium groups into these networks . These groups can enhance adsorptivity or allow coupling of other functional groups through mild reactions after transformation to thiol groups .

Mode of Action

The compound interacts with its targets through radical cross-linking copolymerization . This process involves the synthesis of an amphiphilic monomer, 2-(11-(acryloyloxy)-undecyl)isothiouronium bromide (AUITB), which contains an isothiouronium group . This monomer is then copolymerized with poly(ethylene glycol) diacrylate (PEGDA) to incorporate the isothiouronium groups into the hydrogels .

Biochemical Pathways

The compound affects the biosynthetic pathways towards fatty acids, polyketides, and nonribosomal peptides . It plays a crucial role in the citric acid cycle and thus in ATP production . Moreover, it functions as intermediates in the ubiquitination of proteins, leading to protein degradation, DNA repair, or cell signaling .

Pharmacokinetics

The compound’s ability to be incorporated into hydrogels without changing their equilibrium swelling degree suggests that it may have favorable bioavailability .

Result of Action

The introduction of isothiouronium groups into hydrogels results in multifunctional hydrogels . These hydrogels can serve as adsorbents, as exemplified by the pronounced adsorption of the anionic drug diclofenac . The functionalization also allows for (bio)conjugation reactions, demonstrated by the reduction of isothiouronium groups to thiols and subsequent immobilization of the functional enzyme horseradish peroxidase on the hydrogels .

Action Environment

The action of 2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide is influenced by the environmental conditions during the radical cross-linking copolymerization process . The presence of other molecules or monomers in the hydrogel precursor solutions can affect the polymer network formation . Additionally, the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemical species .

属性

IUPAC Name |

(3-phenylphenyl)methyl carbamimidothioate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2S.BrH/c15-14(16)17-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12;/h1-9H,10H2,(H3,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBUYHATBSPOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CSC(=N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-([1,1'-Biphenyl]-3-ylmethyl)isothiouronium bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Bromomethyl)-3,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1383905.png)

![4-Bromo-3-[(cyclobutylamino)methyl]phenol](/img/structure/B1383910.png)

![(Meso-1R,5S,6S)-Benzyl 6-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate Hydrochloride](/img/structure/B1383912.png)